molecular formula C14H20N2OS B5468505 1-allyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine

1-allyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine

Cat. No. B5468505
M. Wt: 264.39 g/mol
InChI Key: ACOOTFZFFGMHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-allyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine” is a chemical compound with the molecular formula C14H21N2OS . The compound contains an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . It consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) .


Molecular Structure Analysis

The molecular structure of “this compound” involves an allyl group, which is known for its conjugation – where electrons can be delocalized over three atoms . This is known as the allyl system . The molecular weight of the compound is 265.394 Da .


Chemical Reactions Analysis

The allyl group in the compound can participate in various chemical reactions. For instance, the allyl anion can react as a nucleophile, with the electrons it uses being the HOMO electrons . The molecular orbitals will tell us where all of the “chemistry” (reactivity) will occur .

properties

IUPAC Name

(5-ethylthiophen-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-3-7-15-8-10-16(11-9-15)14(17)13-6-5-12(4-2)18-13/h3,5-6H,1,4,7-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOOTFZFFGMHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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